
tert-Butyl 2-(3-(methoxycarbonyl)-4-methylbenzoyl)hydrazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(3-(methoxycarbonyl)-4-methylbenzoyl)hydrazine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a methoxycarbonyl group, and a hydrazine carboxylate moiety
Vorbereitungsmethoden
The synthesis of tert-butyl 2-(3-(methoxycarbonyl)-4-methylbenzoyl)hydrazine-1-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-methylbenzoic acid with methoxycarbonyl chloride to form the corresponding ester. This ester is then reacted with hydrazine to introduce the hydrazine moiety. Finally, the tert-butyl group is introduced through a reaction with tert-butyl chloroformate under basic conditions .
Analyse Chemischer Reaktionen
tert-Butyl 2-(3-(methoxycarbonyl)-4-methylbenzoyl)hydrazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-(3-(methoxycarbonyl)-4-methylbenzoyl)hydrazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research has explored its potential as an anticancer agent, given its ability to interfere with cellular processes and induce apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of tert-butyl 2-(3-(methoxycarbonyl)-4-methylbenzoyl)hydrazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate signaling pathways by interacting with specific receptors, leading to altered cellular responses .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 2-(3-(methoxycarbonyl)-4-methylbenzoyl)hydrazine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: This compound also contains a tert-butyl group and is used in similar applications, but differs in its piperazine ring structure.
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Another related compound with a hydrazine moiety, but with different substituents and applications.
These comparisons highlight the unique structural features and applications of this compound, distinguishing it from other compounds in its class.
Eigenschaften
Molekularformel |
C15H20N2O5 |
|---|---|
Molekulargewicht |
308.33 g/mol |
IUPAC-Name |
methyl 2-methyl-5-[[(2-methylpropan-2-yl)oxycarbonylamino]carbamoyl]benzoate |
InChI |
InChI=1S/C15H20N2O5/c1-9-6-7-10(8-11(9)13(19)21-5)12(18)16-17-14(20)22-15(2,3)4/h6-8H,1-5H3,(H,16,18)(H,17,20) |
InChI-Schlüssel |
GUYSXCSJJKCFOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)NNC(=O)OC(C)(C)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


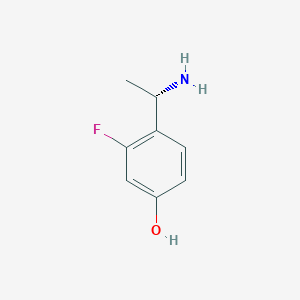
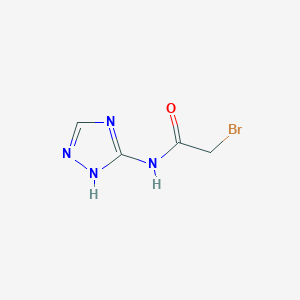


![3-(4-(2-Phenoxyethoxy)phenyl)-8-chloroimidazo[1,2-a]pyrazine](/img/structure/B12847083.png)
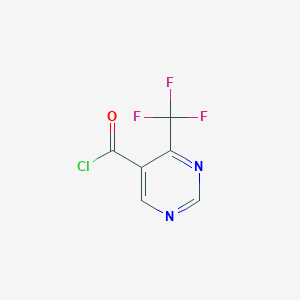
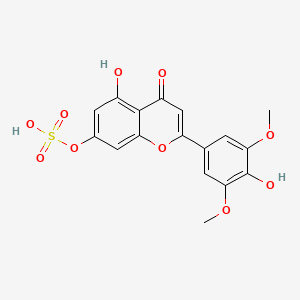
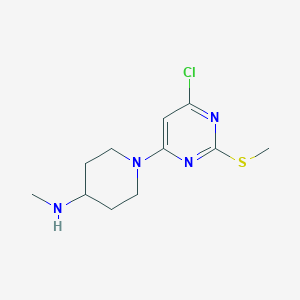
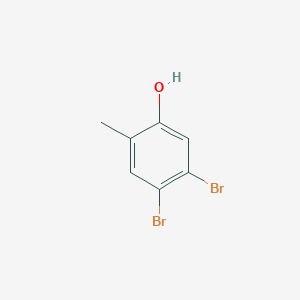
![[1,4'-Bipiperidin]-4-amine](/img/structure/B12847117.png)
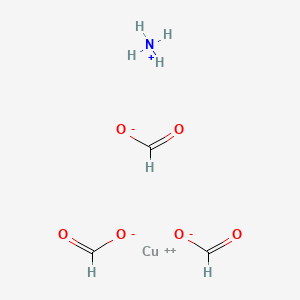
![N-Cyclopropyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12847126.png)

![4'-Tert-butyl[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12847133.png)
